molecular formula C13H19NO3 B5714410 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide

Cat. No. B5714410
M. Wt: 237.29 g/mol
InChI Key: KZJIRQFJINESPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, also known as DMEA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMEA is a synthetic compound that is known for its unique chemical properties, including its ability to interact with biological systems in a specific and predictable manner. In

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide involves its interaction with a specific protein target, leading to changes in cellular signaling pathways. This interaction results in the inhibition of cell growth and induction of cell death in cancer cells. Additionally, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have a range of biochemical and physiological effects, including its ability to induce cell death and inhibit cancer cell growth. Additionally, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects. However, further research is needed to fully understand the biochemical and physiological effects of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide in lab experiments is its specificity for a particular protein target, making it a valuable tool for studying the function of this protein in biological systems. Additionally, the synthesis method for 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is reliable and cost-effective, making it accessible to researchers. However, one limitation of using 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, including its use as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, as well as its potential applications in other areas of scientific research. Furthermore, the development of new synthetic methods for 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide may lead to the discovery of new compounds with similar chemical properties and potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide involves the reaction of 3,5-dimethylphenol with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium methoxide to produce the final product, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide. This synthesis method has been optimized to produce high yields of pure 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, making it a reliable and cost-effective method for producing the compound.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has a wide range of potential applications in scientific research, including its use as a chemical probe to study biological systems. 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to interact with a specific protein target, making it a valuable tool for studying the function of this protein in biological systems. Additionally, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been used in studies of cancer cell lines, where it has been shown to induce cell death and inhibit cancer cell growth. These findings suggest that 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide may have potential as a therapeutic agent for cancer treatment.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10-6-11(2)8-12(7-10)17-9-13(15)14-4-5-16-3/h6-8H,4-5,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJIRQFJINESPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.